Pentafluorobenzenesulfinic acid sodium salt
Description
Pentafluorobenzenesulfinic acid sodium salt (C₆F₅SO₂Na) is a fluorinated aromatic sulfinic acid salt characterized by a benzene ring substituted with five fluorine atoms and a sulfinic acid group (-SO₂⁻) bound to a sodium cation. Sulfinic acid salts are often employed as reducing agents, catalysts, or intermediates in organic synthesis and industrial processes.
Properties
Molecular Formula |
C6F5NaO2S |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
sodium;2,3,4,5,6-pentafluorobenzenesulfinate |
InChI |
InChI=1S/C6HF5O2S.Na/c7-1-2(8)4(10)6(14(12)13)5(11)3(1)9;/h(H,12,13);/q;+1/p-1 |
InChI Key |
DDHQSTKTIIQGSV-UHFFFAOYSA-M |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)[O-])F)F)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentafluorobenzenesulfinic acid sodium salt typically involves the sulfonation of pentafluorobenzene followed by neutralization with a sodium base. One common method is the reaction of pentafluorobenzene with sulfur trioxide to form pentafluorobenzenesulfonic acid, which is then reduced to pentafluorobenzenesulfinic acid. The final step involves neutralizing the sulfinic acid with sodium hydroxide to obtain the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The industrial methods aim to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pentafluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentafluorobenzenesulfonic acid.
Reduction: It can be reduced to form pentafluorobenzene.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pentafluorobenzenesulfonic acid.
Reduction: Pentafluorobenzene.
Substitution: Various substituted pentafluorobenzene derivatives depending on the reagent used.
Scientific Research Applications
Pentafluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentafluorobenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of electronegative fluorine atoms enhances its reactivity, making it a versatile reagent in organic synthesis. It can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Fluorinated Sulfinic/Sulfonic Acid Salts
Key Compounds :
Structural Differences :
- Chain Length and Fluorination : PFOS and PFBS are aliphatic perfluorinated sulfonic acids, whereas pentafluorobenzenesulfinic acid sodium salt is an aromatic compound with a shorter fluorinated structure. This aromaticity may reduce mobility in environmental matrices compared to linear perfluoroalkyl substances (PFAS) .
Environmental Persistence and Bioaccumulation
- Persistence : Aromatic fluorinated compounds like this compound are expected to resist hydrolysis and photolysis, similar to PFOS. However, their degradation pathways in soil and sediment remain unstudied .
- Bioaccumulation : Shorter-chain and aromatic PFAS generally exhibit lower bioaccumulation than long-chain analogs (e.g., PFOS) due to reduced affinity for lipid tissues .
Toxicity Profiles
- Data Gaps : Toxicity data for this compound are lacking, necessitating caution in occupational settings. PFOS and PFBS have well-documented toxicological profiles, but aromatic sulfinic acids remain understudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
